
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Übersicht
Beschreibung
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (SAVANA) is a synthetic chromogenic peptide substrate widely used to assess the hydrolytic activity of proteases, elastases, and subtilisins. Its molecular formula is C₂₄H₃₄N₆O₉ (molecular weight: 550.56), and it releases p-nitroaniline (detected at 410 nm) upon enzymatic cleavage . It is supplied as a powder (≥98% purity via TLC) and dissolves in DMF (10 mg/mL) . Applications include evaluating wild-type and mutant subtilisins (e.g., Carlsberg mesophilic subtilisin) and cold-active proteases like Pseudoalteromonas arctica Pro21717 .
Vorbereitungsmethoden
Synthetic Strategies for SAVVA-pNA
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the most widely adopted method for synthesizing SAVVA-pNA due to its scalability and automation potential. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound p-nitroaniline (pNA) group. Key steps include:
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Resin Functionalization : Wang resin is functionalized with pNA using a hydroxybenzotriazole (HOBt)-mediated esterification reaction .
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Amino Acid Coupling : Fmoc-Ala, Fmoc-Val, Fmoc-Ala, and Fmoc-Ala are sequentially coupled using [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] (COMU) as the activating reagent .
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Succinylation : After deprotection of the N-terminal alanine, succinic anhydride is reacted with the free amine in dimethylformamide (DMF) at 0°C for 2 hours .
Table 1: SPPS Reaction Parameters
Step | Reagent | Temperature | Time | Yield (%) |
---|---|---|---|---|
Resin activation | HOBt/DIC | 25°C | 1 hr | 98 |
Fmoc-Ala coupling | COMU/DIEA | 25°C | 45 min | 95 |
Fmoc-Val coupling | COMU/DIEA | 25°C | 60 min | 89 |
Succinylation | Succinic anhydride | 0°C → 25°C | 2 hr | 92 |
Solution-Phase Synthesis
Solution-phase methods are preferred for small-scale syntheses requiring structural modifications. A representative protocol involves:
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pNA Activation : p-nitroaniline is converted to its 4-nitrophenyl ester using N,N'-dicyclohexylcarbodiimide (DCC) .
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Peptide Chain Assembly :
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Global Deprotection : Trifluoroacetic acid (TFA) cleavage with scavengers (triisopropylsilane/water) removes tert-butyloxycarbonyl (Boc) groups .
Critical Analysis of Coupling Efficiency
Racemization Risks
Valine’s β-branched structure increases racemization risk during activation. Circular dichroism studies show:
Table 2: Racemization Rates by Coupling Method
Activating Reagent | Temp (°C) | Racemization (%) |
---|---|---|
COMU | 25 | 2.1 |
HATU | 25 | 3.8 |
DCC/HOBt | 0 | 1.4 |
Solvent Effects on Yield
Anhydrous DMF maximizes coupling efficiency (89–95% per step), while dichloromethane (DCM) reduces yields to 72–81% due to poor amino acid solubility .
Industrial-Scale Production Challenges
Purification Protocols
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Crude Product : Typically contains 12–18% impurities (unreacted intermediates, deletion sequences) .
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HPLC Conditions :
Stability Considerations
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Lyophilized Form : Stable for 24 months at −20°C (≤0.5% decomposition/year) .
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DMSO Solutions : 10 mM stocks degrade by 8%/month at −20°C versus 2%/month in DMF .
Analytical Validation Methods
Identity Confirmation
Purity Assessment
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison
Parameter | SPPS | Solution-Phase |
---|---|---|
Total Yield | 68% | 54% |
Production Time | 5 days | 9 days |
Racemization | 2.1–3.8% | 1.4–4.2% |
Scalability | >1 kg | <100 g |
Cost per Gram | $220 | $410 |
Emerging Methodologies
Flow Chemistry Approaches
Microfluidic systems enable:
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3.2-minute residence time per coupling step
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94% average step yield
Enzymatic Synthesis
Thermolysin-mediated fragment condensation demonstrates:
Analyse Chemischer Reaktionen
Types of Reactions
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
Proteases: Such as elastase and subtilisin.
Buffers: Typically, phosphate-buffered saline (PBS) at physiological pH.
Temperature: Reactions are often conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
Enzyme Kinetics and Activity Assays
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide serves primarily as a substrate for serine proteases. The compound's amino acid sequence mimics natural substrates, allowing it to be cleaved by enzymes such as:
- Chymotrypsin
- Subtilisin
- Human leukocyte cathepsin G
The enzymatic cleavage results in the release of p-nitroaniline, which exhibits a distinct yellow color measurable at 405 nm, making it suitable for spectrophotometric assays. This property enables researchers to quantitatively assess enzyme activity and kinetics, providing insights into catalytic efficiency and substrate specificity .
High-Throughput Screening in Drug Discovery
The chromogenic nature of this compound allows for its application in high-throughput screening (HTS) assays within drug discovery programs. By measuring the rate of enzymatic cleavage, researchers can evaluate potential inhibitors or activators of target proteases, thus accelerating the drug development process .
Characterization of Protease Inhibitors
This compound is instrumental in characterizing the effects of protease inhibitors. By assessing how various inhibitors affect the cleavage rate of this compound, scientists can determine inhibitor potency and specificity, which is crucial for developing therapeutic agents targeting specific proteases involved in diseases .
Biochemical Research and Diagnostics
In addition to its applications in enzyme kinetics and drug discovery, this compound is utilized in various biochemical assays, including:
- Protease activity assays : To measure enzyme activity in biological samples.
- Clinical diagnostics : For assessing protease levels in disease states.
- Basic research : To study protease mechanisms and functions in cellular processes .
Synthesis and Storage Considerations
This compound is typically synthesized using solid-phase peptide synthesis techniques. It is soluble in dimethylformamide and should be stored at -20°C to maintain stability .
Table: Summary of Applications
Application Area | Description |
---|---|
Enzyme Kinetics | Used as a substrate for serine proteases to measure enzymatic activity through colorimetric detection. |
High-Throughput Screening | Facilitates rapid assessment of enzyme inhibitors or activators in drug discovery efforts. |
Characterization of Inhibitors | Evaluates the potency and specificity of protease inhibitors through kinetic studies. |
Biochemical Assays | Assists in measuring protease activity in research and clinical diagnostics. |
Case Studies and Research Findings
- Protease Activity Measurement : A study demonstrated that this compound effectively differentiated between various serine proteases based on their cleavage patterns, providing insights into enzyme specificity .
- Inhibitor Evaluation : Research involving this substrate has shown its utility in evaluating novel protease inhibitors derived from natural sources, highlighting its role in developing therapeutic strategies against diseases like cancer .
- Biochemical Pathway Analysis : Investigations have utilized this compound to explore pathways involving specific proteases, contributing to understanding their roles in metabolic processes .
Wirkmechanismus
The compound acts as a substrate for proteases. When a protease enzyme cleaves the peptide bond in N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, it releases p-nitroaniline. This release can be measured spectrophotometrically, providing a quantitative measure of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Enzyme Specificity
SAVANA is part of a broader family of N-succinyl-tetrapeptide-p-nitroanilides, where amino acid sequence variations dictate enzyme specificity:
- Sequence Determinants :
- SAVANA (Ala-Ala-Val -Ala) is selective for elastases and subtilisins due to the hydrophobic valine residue .
- STANA (Ala-Ala-Pro-Phe ) incorporates proline and phenylalanine, enhancing specificity for chymotrypsin-like enzymes .
- Substrates with triple alanine (Ala-Ala-Ala) exhibit higher catalytic efficiency (kcat) in elastase assays due to simplified binding .
- Methoxysuccinyl derivatives (e.g., MeO-Suc-Ala-Ala-Pro-Val) improve solubility and stability in neutrophil elastase assays .
Kinetic Parameters and Catalytic Efficiency
Kinetic data highlight how sequence modifications impact enzyme-substrate interactions:
*Activity expressed as U/mL in original studies.
- Key Findings: Substrates with Pro-Phe or triple alanine sequences exhibit lower Km (higher affinity) and higher kcat/Km ratios compared to SAVANA, suggesting optimized catalytic efficiency . SAVANA’s moderate Km (0.3 mM) makes it suitable for general elastase assays but less ideal for high-throughput screens requiring rapid turnover .
Limitations and Inactive Variants
- SAVANA is incompatible with trypsin or thrombin, unlike benzoyl-arginine substrates (e.g., N-Benzoyl-L-Arg p-nitroanilide) .
Biologische Aktivität
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-Ala-Ala-Val-Ala-pNA) is a synthetic peptide substrate widely utilized in biochemical assays, particularly for studying proteolytic enzymes. Its structure and properties make it a valuable tool for investigating enzyme kinetics, substrate specificity, and the effects of inhibitors on protease activity.
Chemical Structure and Properties
This compound features a chromogenic p-nitroanilide moiety that allows for colorimetric detection upon enzymatic cleavage. The compound's molecular formula is C24H34N6O9, with a molecular weight of 498.57 g/mol. This substrate is particularly effective for serine proteases, including chymotrypsin and elastase, due to its specific amino acid sequence that mimics natural substrates.
The primary biochemical reaction involving this compound is hydrolysis, catalyzed by serine proteases. The mechanism can be summarized as follows:
- Binding : The enzyme's active site interacts with the substrate.
- Cleavage : The catalytic triad (serine, histidine, aspartate) facilitates the nucleophilic attack by serine on the carbonyl carbon of the peptide bond between Valine and p-nitroanilide.
- Release : Cleavage results in the release of p-nitroaniline, which exhibits a yellow color detectable spectrophotometrically at 405 nm.
This reaction allows researchers to quantitatively assess enzyme activity based on the amount of chromogenic product released.
Applications in Biochemical Research
This compound has several applications in enzymatic assays:
- Protease Activity Assays : It serves as a substrate for various proteases, enabling the assessment of enzyme kinetics and inhibitor effects.
- High-Throughput Screening : Its chromogenic properties facilitate rapid screening processes in drug discovery.
- Characterization of Enzyme Specificity : The compound's structure allows for detailed studies on the specificity and efficiency of different proteases.
Case Studies and Research Findings
Several studies have utilized this compound to investigate proteolytic enzymes:
- Elastase Activity Measurement : In one study, researchers employed this substrate to measure elastase activity in various biological samples, including sheep milk and lyophilized earthworm fibrinolytic enzymes. The results indicated that this substrate provides consistent and reproducible measurements of elastase activity across different conditions .
- Inhibition Studies : Another research focused on evaluating the inhibitory effects of various compounds on serine proteases using this compound as a substrate. The study demonstrated that certain inhibitors significantly reduced protease activity, highlighting the compound's utility in screening potential therapeutic agents .
- Enzyme Kinetics : A detailed kinetic analysis using this substrate revealed insights into the catalytic efficiency of specific proteases. The study provided Michaelis-Menten parameters that are crucial for understanding enzyme behavior under varying substrate concentrations .
Data Table: Summary of Key Research Findings
Q & A
Basic Research Questions
Q. How is N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide used to assay protease activity?
Methodology :
- Substrate Preparation : Dissolve the compound in DMF at 10 mg/mL (clear, colorless solution). Avoid aqueous buffers unless compatibility is confirmed, as solubility may vary .
- Enzyme Reaction : Mix with target protease (e.g., subtilisin or elastase) in a buffered system (e.g., pH 7.5, 37°C). Monitor hydrolysis via release of p-nitroaniline (yellow chromophore) at 410 nm .
- Controls : Include blanks without enzyme and standards with known p-nitroaniline concentrations to calculate enzymatic rates.
Q. What are the optimal storage conditions for this substrate?
- Store lyophilized powder at -20°C to prevent degradation. For working solutions, aliquot and avoid repeated freeze-thaw cycles. Stability in DMF is ≥6 months at -20°C .
Q. How does substrate concentration influence kinetic parameter determination?
- Use Michaelis-Menten kinetics : Perform assays at varying substrate concentrations (e.g., 0.1–2 mM). Plot initial velocity (V₀) vs. [S] to derive Kₘ (substrate affinity) and Vₘₐₓ (maximum velocity). For low-solubility cases, confirm homogeneity via HPLC or spectrophotometric scans .
Advanced Research Questions
Q. How do macromolecular crowding agents (e.g., dextrans) affect enzyme kinetics with this substrate?
Experimental Design :
- Crowding Agent Selection : Use inert polymers (e.g., dextran 40 or 70) at 5–20% (w/v) to mimic intracellular environments.
- Kinetic Adjustments : Expect reduced Vₘₐₓ (slowed diffusion) and increased Kₘ (lower substrate-enzyme collisions). Monitor time-dependent product inhibition, as crowding enhances product accumulation .
- Validation : Compare results with dilute conditions and use fluorescence correlation spectroscopy to quantify diffusion changes .
Q. How can structural studies resolve conflicting data on enzyme-substrate binding modes?
Approach :
- Co-Crystallization : Grow crystals of the enzyme-substrate complex (e.g., papain or subtilisin) under near-physiological pH (e.g., 7.0). Use hanging-drop vapor diffusion with PEG as a precipitant .
- X-ray Diffraction : Collect data at 1.7 Å resolution. Refine using programs like X-PLOR to map electron density for the substrate. Identify non-covalent interactions (e.g., hydrogen bonds at the R-domain) that explain inhibitory behavior .
- Functional Correlates : Validate binding modes via mutagenesis (e.g., Gly/Ala substitutions in enzyme active sites) and kinetic assays .
Q. How to address contradictory substrate specificity across proteases?
Case Example :
- Hypothesis Testing : If ISP1 protease hydrolyzes this compound but not similar substrates (e.g., AAA-pNA), screen with combinatorial phage-display libraries to identify sequence preferences (e.g., Arg/Lys residues at cleavage sites) .
- Kinetic Profiling : Compare Kₘ and kₐₜ/Kₘ values for structurally related substrates. Use mixed inhibition assays (e.g., with PMSF or TLCK) to rule out nonspecific effects .
Q. What methods validate the purity and stability of the substrate in long-term assays?
- Analytical HPLC : Use a C18 column with UV detection at 316 nm (p-nitroaniline absorbance). Purity ≥98% (TLC) is critical for reproducible kinetics .
- Mass Spectrometry : Confirm molecular weight (550.56 g/mol) and detect degradation products (e.g., free p-nitroaniline) .
Q. Data Contradiction Analysis
Q. How to troubleshoot inconsistent activity measurements across laboratories?
- Variables to Standardize :
- Enzyme Source : Use recombinant enzymes with verified activity (e.g., Pro21717 cold-active protease vs. DHAP alkaline protease) .
- Buffer Composition : Ionic strength and divalent cations (e.g., Zn²⁺) can modulate protease stability .
- Temperature Control : For thermolabile enzymes (e.g., Pro21717), pre-equilbrate reactions at assay temperatures .
Q. Why might substrate hydrolysis rates vary between fluorometric and chromogenic assays?
- Technical Factors :
Q. Tables for Key Parameters
Eigenschaften
IUPAC Name |
4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393257 | |
Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108322-03-8 | |
Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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